

# Interspecies Pharmacokinetic Profile of 2R,4S-Sacubitril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | 2R,4S-Sacubitril |           |
| Cat. No.:            | B3029714         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of **2R,4S-Sacubitril**, the prodrug component of the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril/valsartan, across different preclinical species and humans. Sacubitril is rapidly converted to its active metabolite, LBQ657, which is responsible for the inhibition of neprilysin. [1][2] Understanding the interspecies differences in the absorption, distribution, metabolism, and excretion (ADME) of sacubitril and LBQ657 is crucial for the extrapolation of preclinical safety and efficacy data to clinical settings.

### **Executive Summary**

This document summarizes the available pharmacokinetic data for sacubitril and its active metabolite, LBQ657, in rats, dogs, cynomolgus monkeys, and humans. The data is presented in tabular format for ease of comparison. Detailed experimental methodologies, where available, are also provided. The guide highlights the similarities and differences in the pharmacokinetic profiles across species, offering valuable insights for researchers in the field of drug development.

#### **Data Presentation**

The following tables summarize the key pharmacokinetic parameters of sacubitril and its active metabolite, LBQ657, following oral administration in various species. It is important to note that



direct comparative studies under identical conditions are limited, and the data presented here is compiled from different sources.

Table 1: Pharmacokinetic Parameters of Sacubitril (Prodrug)

| Species               | Dose<br>(mg/kg)                                     | Cmax<br>(ng/mL)       | Tmax (h)              | AUC<br>(ng·h/mL)      | Half-life<br>(h)      | Source |
|-----------------------|-----------------------------------------------------|-----------------------|-----------------------|-----------------------|-----------------------|--------|
| Rat                   | Data Not<br>Available                               | Data Not<br>Available | Data Not<br>Available | Data Not<br>Available | Data Not<br>Available |        |
| Dog                   | 225<br>mg/day (as<br>sacubitril/v<br>alsartan)      | 266                   | 1.0                   | 465                   | ~5                    | [3]    |
| Dog                   | 675<br>mg/day (as<br>sacubitril/v<br>alsartan)      | 708                   | 1.0                   | 1230                  | ~5                    | [3]    |
| Cynomolgu<br>s Monkey | 50<br>mg/kg/day<br>(as<br>sacubitril/v<br>alsartan) | Data Not<br>Available | Data Not<br>Available | Data Not<br>Available | Data Not<br>Available |        |
| Human                 | 100 mg (as<br>sacubitril/v<br>alsartan)             | 1630                  | 0.5                   | 2470                  | ~1.4                  | [2]    |
| Human                 | 200 mg (as<br>sacubitril/v<br>alsartan)             | 3610                  | 0.5                   | 5330                  | ~1.4                  | [2]    |

Table 2: Pharmacokinetic Parameters of LBQ657 (Active Metabolite)



| Species               | Dose<br>(mg/kg)                                     | Cmax<br>(ng/mL)           | Tmax (h)              | AUC<br>(ng·h/mL)          | Half-life<br>(h)      | Source |
|-----------------------|-----------------------------------------------------|---------------------------|-----------------------|---------------------------|-----------------------|--------|
| Rat                   | Data Not<br>Available                               | Data Not<br>Available     | Data Not<br>Available | Data Not<br>Available     | Data Not<br>Available |        |
| Dog                   | 7.5 - 30<br>mg/kg (as<br>sacubitril/v<br>alsartan)  | Dose-<br>proportiona<br>I | ~1-2                  | Dose-<br>proportiona<br>I | ~4                    | [3]    |
| Dog                   | 225<br>mg/day (as<br>sacubitril/v<br>alsartan)      | 3900                      | 2.0                   | 25800                     | Data Not<br>Available | [4]    |
| Dog                   | 675<br>mg/day (as<br>sacubitril/v<br>alsartan)      | 13400                     | 2.0                   | 120000                    | Data Not<br>Available | [4]    |
| Cynomolgu<br>s Monkey | 50<br>mg/kg/day<br>(as<br>sacubitril/v<br>alsartan) | Data Not<br>Available     | Data Not<br>Available | Data Not<br>Available     | Data Not<br>Available |        |
| Human                 | 100 mg (as<br>sacubitril/v<br>alsartan)             | 5990                      | 2.5                   | 54700                     | ~11.5                 | [2][5] |
| Human                 | 200 mg (as<br>sacubitril/v<br>alsartan)             | 12000                     | 2.5                   | 111000                    | ~11.5                 | [2][5] |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and comparison of pharmacokinetic data. The following sections describe the methodologies used in the cited studies.



#### **Canine Pharmacokinetic Study**

Study Design: A study was conducted in Beagle dogs to evaluate the pharmacokinetics of sacubitril and LBQ657. The animals were administered sacubitril/valsartan orally.[3][4]

Dosing: The dogs received single oral doses of sacubitril/valsartan. In one study, doses of 225 mg/day and 675 mg/day were administered.[4] Another study investigated a dose range of 7.5 to 30 mg/kg.[3]

Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profiles of sacubitril and LBQ657.[3][4]

Bioanalysis: Plasma concentrations of sacubitril and LBQ657 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.[2]

#### **Cynomolgus Monkey Study**

Study Design: A study in female cynomolgus monkeys investigated the effects of sacubitril/valsartan on amyloid-β clearance.[6]

Dosing: The monkeys were orally administered sacubitril/valsartan at a dose of 50 mg/kg/day. [6]

Pharmacokinetic Assessment: While the primary focus was on pharmacodynamics, the study mentioned that cerebrospinal fluid (CSF) and brain penetration of sacubitril was low. Detailed plasma pharmacokinetic parameters for sacubitril and LBQ657 were not reported in the publication.[6]

#### **Human Pharmacokinetic Studies**

Study Design: Multiple clinical studies have characterized the pharmacokinetics of sacubitril and LBQ657 in healthy human subjects and patients with heart failure. These were typically open-label studies.[2]



Dosing: Subjects received single or multiple oral doses of sacubitril/valsartan, with doses typically ranging from 100 mg to 200 mg twice daily.[2]

Sample Collection: Blood samples were collected at pre-defined time points after drug administration to measure plasma concentrations of sacubitril and LBQ657.[2]

Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods.[2]

Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters.[2]

## **Mandatory Visualization**

The following diagrams illustrate key processes related to the pharmacokinetics and mechanism of action of sacubitril.



Click to download full resolution via product page

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of sacubitril.





Click to download full resolution via product page

Caption: Mechanism of action of sacubitril, from prodrug activation to downstream effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. scispace.com [scispace.com]
- 2. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of angiotensin receptor neprilysin inhibitor, sacubitril/valsartan, on central nervous system amyloid-β concentrations and clearance in the cynomolgus monkey -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interspecies Pharmacokinetic Profile of 2R,4S-Sacubitril: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029714#interspecies-comparison-of-2r-4s-sacubitril-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com